

(3-Chlorobenzyl)hydrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Chlorobenzyl)hydrazine

Cat. No.: B1352379

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An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Chlorobenzyl)hydrazine**, a hydrazine derivative of interest in medicinal chemistry and drug development. This document consolidates its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on the known pharmacology of related compounds.

Core Data Presentation

For ease of reference and comparison, the fundamental physicochemical properties of **(3-Chlorobenzyl)hydrazine** are summarized below.

Property	Value	Source
CAS Number	51421-12-6	[1]
Molecular Formula	C ₇ H ₉ CIN ₂	[2]
Molecular Weight	156.61 g/mol	[2]
Appearance	Solid (predicted)	
Storage Conditions	Store in a cool, dry, well-ventilated area in a tightly sealed container.	[3]

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **(3-Chlorobenzyl)hydrazine** is not readily available, a representative procedure can be adapted from established methods for the synthesis of similar benzylhydrazine derivatives, such as those found in *Organic Syntheses*. The following is a plausible, detailed methodology.

Synthesis of **(3-Chlorobenzyl)hydrazine** from 3-Chlorobenzaldehyde

This synthesis can be conceptualized as a two-step process: formation of a hydrazone followed by reduction.

Step 1: Formation of **(E)-(3-Chlorobenzylidene)hydrazine**

- Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with nitrogen.
- Reagents: Add 150 mL of ethanol to the flask. In the dropping funnel, place a solution of 3-chlorobenzaldehyde (e.g., 28.1 g, 0.2 mol) in 50 mL of ethanol.
- Reaction: To the stirred ethanol in the flask, add hydrazine hydrate (e.g., 12.0 g, 0.24 mol) dropwise at room temperature. After the addition is complete, heat the mixture to a gentle reflux.

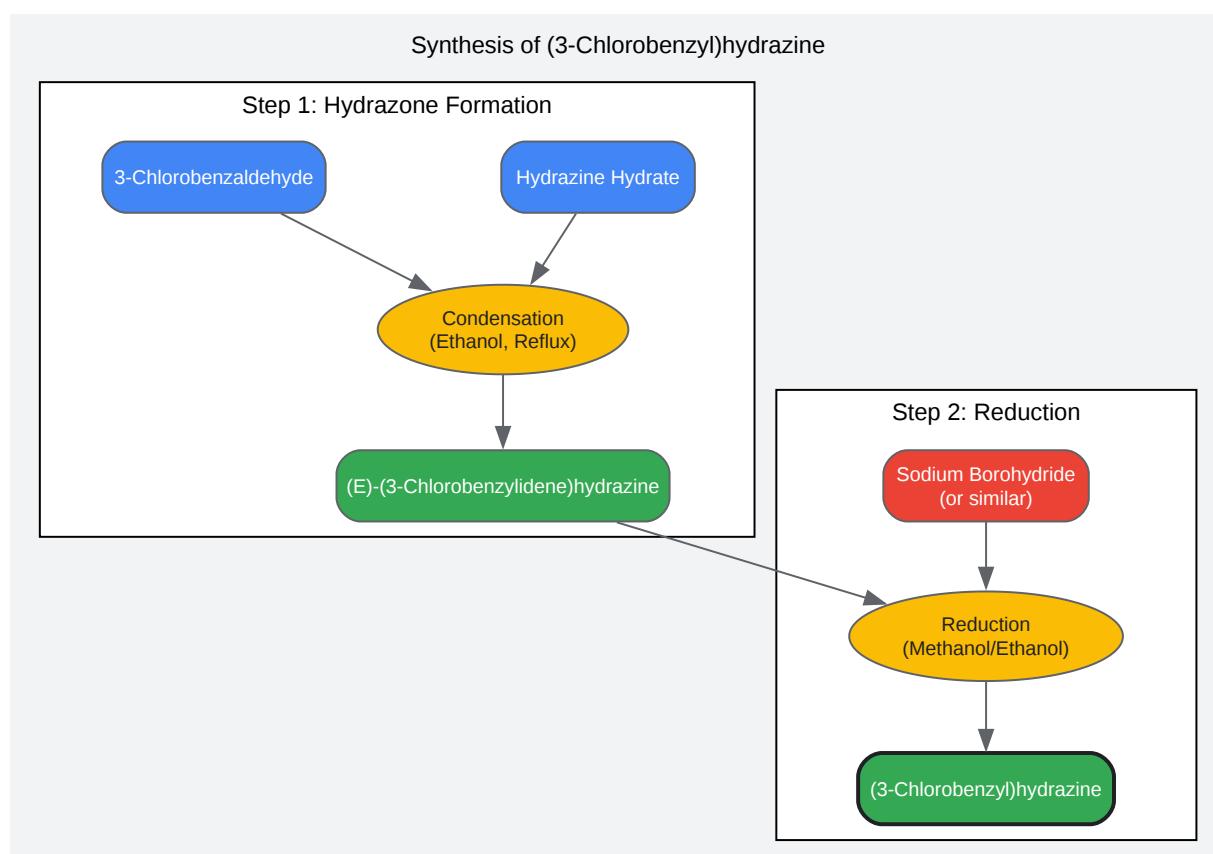
- **Addition of Aldehyde:** Add the 3-chlorobenzaldehyde solution from the dropping funnel to the refluxing hydrazine solution over a period of 30 minutes.
- **Reaction Time:** Continue to reflux the mixture for 2-3 hours.
- **Work-up:** Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone can be used in the next step without further purification.

Step 2: Reduction to **(3-Chlorobenzyl)hydrazine**

- **Reaction Setup:** A 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
- **Reagents:** Suspend the crude (E)-(3-chlorobenzylidene)hydrazine from Step 1 in a suitable solvent such as ethanol or methanol.
- **Reducing Agent:** Carefully add a reducing agent such as sodium borohydride (NaBH_4) in portions to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-30°C.
- **Reaction Time:** Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up:** Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **(3-Chlorobenzyl)hydrazine**. Further purification can be achieved by column chromatography or crystallization.

Mandatory Visualizations

Synthesis Workflow

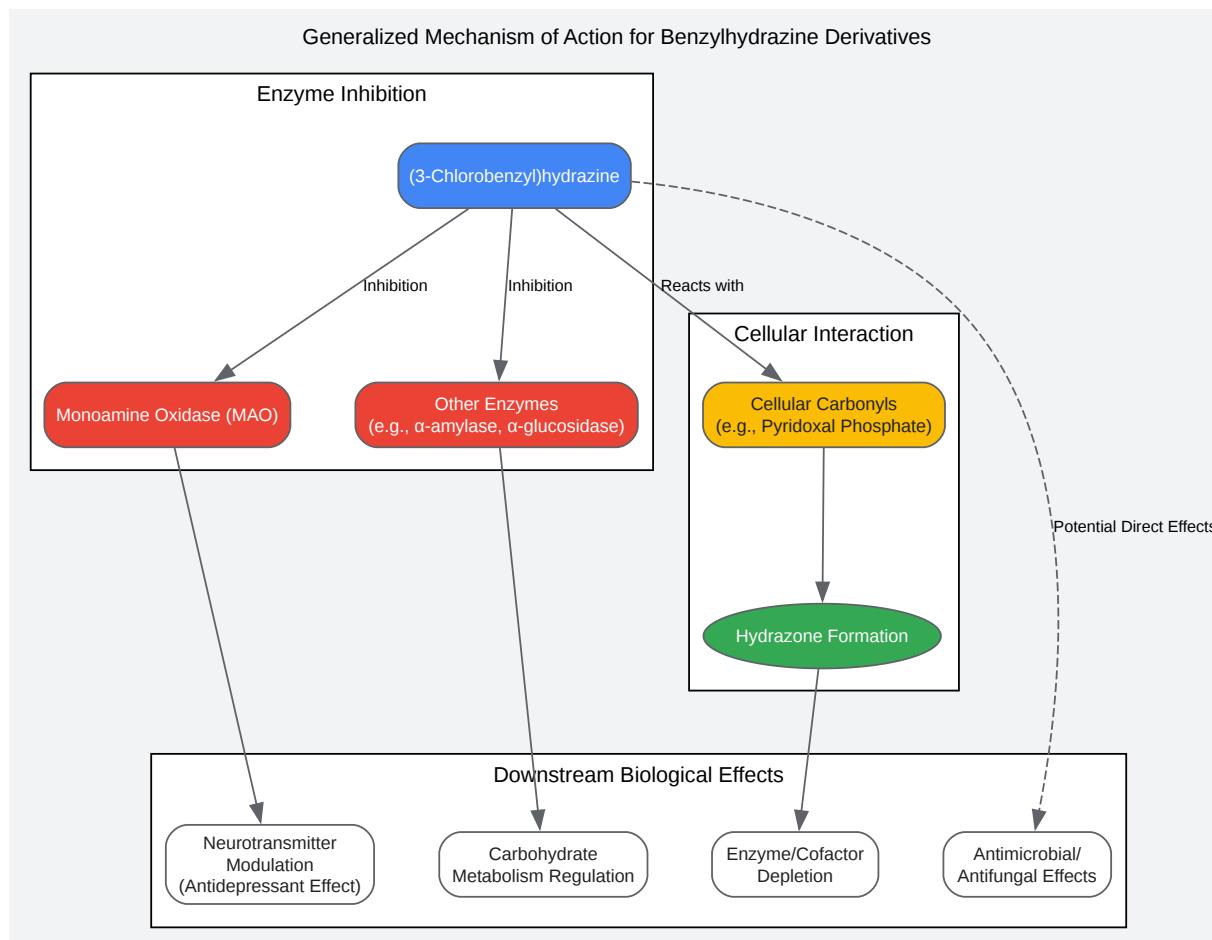


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Caption: A two-step synthesis of **(3-Chlorobenzyl)hydrazine**.

Generalized Signaling Pathway and Mechanism of Action

Benzylhydrazine derivatives are known to exert their biological effects through various mechanisms, primarily as enzyme inhibitors.



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Caption: Potential mechanisms of action for benzylhydrazine compounds.

Biological Activity and Potential Applications

Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on **(3-Chlorobenzyl)hydrazine** are limited, its activity can be inferred from related structures.

Enzyme Inhibition:

- **Monoamine Oxidase (MAO) Inhibition:** Benzylhydrazine is a known inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters.^[4] This inhibition leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is the basis for the antidepressant effects of some hydrazine-based drugs.^[5] The 3-chloro substitution on the benzene ring of **(3-Chlorobenzyl)hydrazine** may modulate its potency and selectivity for MAO-A versus MAO-B isoforms.
- **Other Enzyme Systems:** Substituted benzylidenehydrazine derivatives have shown inhibitory activity against enzymes such as α -amylase and α -glucosidase, which are involved in carbohydrate metabolism.^[6] This suggests potential applications in the management of diabetes.

Antimicrobial and Antifungal Activity:

Hydrazones, which can be formed from hydrazines, are a class of compounds frequently reported to possess significant antimicrobial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Potential:

Certain benzohydrazide and hydrazone derivatives have been investigated for their anticancer properties.^[7] Their mechanisms can involve the induction of apoptosis or the inhibition of enzymes critical for cancer cell proliferation.

Formation of Hydrazones:

A key aspect of the biochemical activity of hydrazines is their ability to react with carbonyl groups of endogenous molecules, such as pyridoxal phosphate (a form of vitamin B6), to form hydrazones. This can lead to the depletion of essential cofactors and subsequent disruption of various metabolic pathways.

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and should be handled with extreme caution in a well-ventilated fume hood.^[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.^[9] Hydrazine compounds can be

toxic if inhaled, ingested, or absorbed through the skin.^[8] They are also considered potential carcinogens.^[8] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Analytical Methods

The quantification of hydrazine and its derivatives in biological and environmental samples can be achieved using various analytical techniques.^[10] These include:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV or electrochemical detection.^[10]
- Gas Chromatography (GC): Can be used for the analysis of volatile hydrazine derivatives.^[11]
- Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde, are available for the quantification of hydrazine.^{[12][13]}

Derivatization is often employed to enhance the stability and detectability of hydrazine compounds during analysis.^[10]

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- To cite this document: BenchChem. [(3-Chlorobenzyl)hydrazine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352379#3-chlorobenzyl-hydrazine-cas-number-and-molecular-weight]

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